3-Carene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

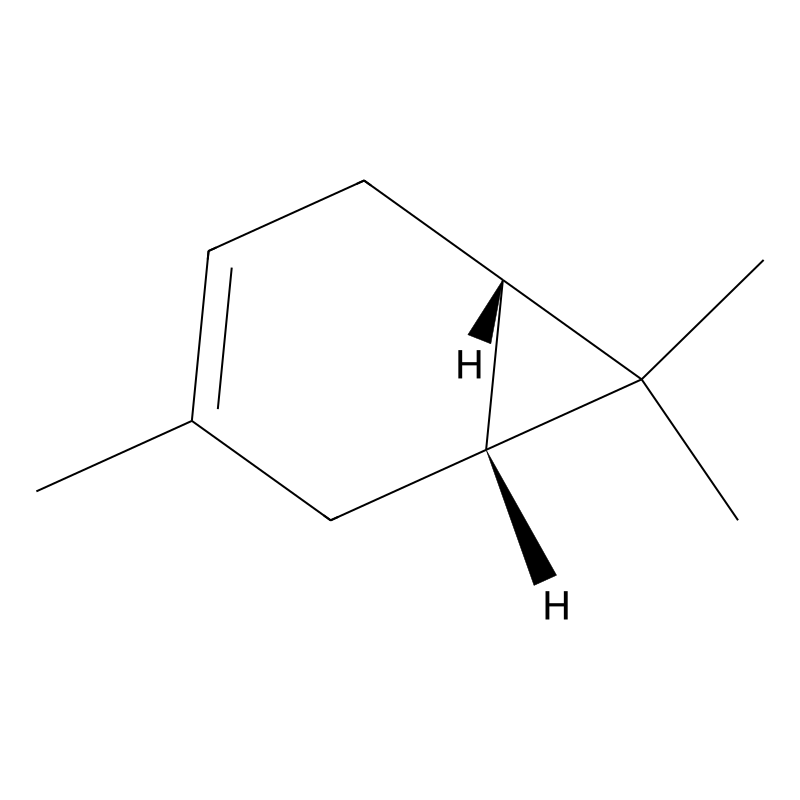

3-Carene is a naturally occurring bicyclic monoterpene, commonly sourced from turpentine oil, and is structurally related to other prevalent terpenes like α-pinene and β-pinene. It serves as a key raw material and intermediate in the synthesis of fragrances, flavor compounds, and chiral pesticides. Its unique molecular structure, featuring a cyclopropane ring fused to a cyclohexene ring, imparts distinct reactivity and biological properties that are critical for its selection in specialized chemical synthesis and formulation development.

References

- [1] Pastötter, D. L., et al. New bio-polyamides from terpenes: α-pinene and (+)-3-carene as valuable resources for lactam production. Green Chemistry (2020).

- [3] Pinene Terpene: Strains, Effects, Dosage, & More. Finest Labs. (2021).

- [4] Górski, M., et al. Novel (+)-3-Carene Derivatives and Their Application in Asymmetric Synthesis. Molecules 25, 2907 (2020).

- [5] ScenTree.co. Delta-3-Carene (CAS N° 13466-78-9).

Although 3-Carene often co-exists with α-pinene and β-pinene in crude turpentine, its unique strained bicyclo[4.1.0]heptane structure makes it a non-interchangeable precursor for specific, high-value applications. This structure provides distinct reaction pathways unavailable to pinene isomers, which possess a bicyclo[3.1.1]heptane core. For example, the gem-dimethylcyclopropane ring in 3-Carene is essential for synthesizing certain chiral ligands and specialty polyamides with thermal properties that cannot be achieved using α- or β-pinene as the starting material. Therefore, substituting with crude mixtures or other purified terpenes can lead to significantly lower yields, different end-products, or complete failure in targeted synthetic and polymerization processes.

References

- [1] Górski, M., et al. Novel (+)-3-Carene Derivatives and Their Application in Asymmetric Synthesis. Molecules 25, 2907 (2020).

- [2] Pastötter, D. L., et al. New bio-polyamides from terpenes: α-pinene and (+)-3-carene as valuable resources for lactam production. Green Chemistry (2020).

- [3] Hauenstein, O., et al. New Bio‐Polyamides from Terpenes: α‐Pinene and (+)‐3‐Carene as Valuable Resources for Lactam Production. Macromolecular Chemistry and Physics 221, 2000124 (2020).

- [4] Hahn, F., et al. β-Pinene-Based Polyester from Renewable Feedstock with Elastomeric Behavior. Macromolecules 53, 9, 3496–3504 (2020).

Superior Precursor for High-Performance Bio-Polyamides with Enhanced Thermal Stability

When used as a monomer precursor for PA6-type polyamides, (+)-3-carene yields a polymer with a glass transition temperature (Tg) of 120 °C. This is a significant increase in thermal performance compared to the benchmark fossil-based Polyamide 6 (PA6), which has a Tg of only 60 °C. This superior thermal stability is attributed to the rigid, stereoregular side chains introduced by the carene structure, a feature not achievable with other common terpenes like α-pinene under similar polymerization routes.

| Evidence Dimension | Glass Transition Temperature (Tg) of derived Polyamide 6 (PA6)-type polymer |

| Target Compound Data | 120 °C (for (+)-3-carene derived polyamide) |

| Comparator Or Baseline | 60 °C (for standard Polyamide 6) |

| Quantified Difference | +60 °C improvement in thermal stability |

| Conditions | Anionic ring-opening polymerization of terpene-derived ε-lactams. |

For developing advanced bio-based plastics, this 60°C increase in Tg allows for applications in more demanding, higher-temperature environments where standard bio-polyamides would fail.

Structurally Required for High-Yield Synthesis of Specific Chiral Fragrance Intermediates

In the catalytic condensation with formaldehyde to produce trans-4-hydroxymethyl-2-carene, a commercially significant chiral fragrance chemical, 3-carene is the essential starting material. Under optimized conditions using a phosphoric acid-acetic acid catalyst system, a selectivity of approximately 67% for the target product can be achieved. This specific transformation is dependent on the unique double bond position and cyclopropane ring of the 3-carene skeleton; using isomers like α-pinene or β-pinene as precursors would lead to different, undesired products such as 8-acetoxy-6-hydroxymethyllimonene.

| Evidence Dimension | Product Selectivity in Prins-type reaction with Formaldehyde |

| Target Compound Data | ~67% selectivity to trans-4-hydroxymethyl-2-carene |

| Comparator Or Baseline | α-Pinene (leads to different products, e.g., 8-acetoxy-6-hydroxymethyllimonene) |

| Quantified Difference | Qualitatively different reaction outcome; enables synthesis of a specific target molecule not accessible from isomers. |

| Conditions | H3PO4-AcOH catalyst system at 15 °C. |

Procurement of 3-carene is non-negotiable for manufacturing specific fragrance molecules, as common terpene substitutes are synthetically incompatible with this high-value reaction pathway.

Potent Anti-inflammatory Activity via Downregulation of Interleukin-6 (IL-6)

In a comparative study on the anti-inflammatory effects of various pine-derived essential oil components, 3-carene demonstrated significant activity. Specifically, essential oil from Pinus mugo, containing 28.1% δ-3-carene, reduced IL-6 secretion by up to 60% in LPS-stimulated macrophages at a concentration of 0.01%. While other terpenes like α-pinene also show anti-inflammatory effects, the potent IL-6 inhibition associated with carene-rich oils highlights its specific value for formulations targeting inflammatory pathways.

| Evidence Dimension | Inhibition of IL-6 Secretion in LPS-stimulated Macrophages |

| Target Compound Data | Up to 60% reduction in IL-6 at 0.01% concentration (from a 28.1% δ-3-carene essential oil) |

| Comparator Or Baseline | α-pinene, limonene (also show activity, but 3-carene is a key contributor to potent effects in certain essential oils) |

| Quantified Difference | Demonstrates high efficacy in a key inflammatory marker assay. |

| Conditions | In-vitro assay using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS). |

For developing topical anti-inflammatory products or cosmeceuticals, selecting 3-carene provides a quantifiable basis for targeting IL-6 mediated inflammation, a key factor in many skin conditions.

Demonstrated Efficacy as a Food Preservative via Multimodal Antibacterial Action

3-Carene shows strong antibacterial activity against food spoilage bacteria like Brochothrix thermosphacta and Pseudomonas fluorescens. Its mechanism involves disrupting the cell wall and membrane, leading to leakage of intracellular components like alkaline phosphatase (AKP). In a study against B. thermosphacta, treatment with 3-carene at 2x its Minimum Inhibitory Concentration (MIC) increased extracellular AKP activity by 20-fold compared to the control, indicating severe cell wall damage. This level of disruption is more pronounced than that observed for many other terpenes, and its efficacy in preserving refrigerated pork has been demonstrated, making it a viable natural alternative to synthetic preservatives.

| Evidence Dimension | Increase in Extracellular Alkaline Phosphatase (AKP) Activity |

| Target Compound Data | 20-fold increase vs. control (at 2x MIC) |

| Comparator Or Baseline | Untreated control group |

| Quantified Difference | 2000% increase in a key marker of cell wall damage |

| Conditions | In-vitro assay on Brochothrix thermosphacta. |

For formulators of natural food preservatives, 3-carene offers a well-documented mechanism of action and proven efficacy, justifying its selection for extending the shelf-life of perishable products like meat.

Precursor for High-Temperature Resistant, Bio-based Polyamides and Polyesters

Based on its unique ability to form polymers with a significantly higher glass transition temperature (Tg) than common benchmarks, 3-carene is the preferred terpene feedstock for creating specialty bio-plastics intended for automotive components, electronics housings, or other applications requiring enhanced thermal stability.

Non-Substitutable Building Block for Chiral Synthesis in Fragrance and Agrochemicals

In multi-step syntheses where the specific stereochemistry and reactivity of the bicyclo[4.1.0]heptane core are critical, such as in the production of certain fragrance molecules or chiral pesticides, pure 3-carene is required. Using crude turpentine or other isomers would result in reaction failure or the formation of incorrect products.

Active Ingredient in High-Performance Cosmeceutical and Topical Formulations

Leveraging its proven ability to strongly inhibit key inflammatory mediators like IL-6, 3-carene is a justifiable choice for active inclusion in advanced skincare products, such as serums or creams designed to address redness and irritation.

Component for Natural Antimicrobial Systems in Food Preservation

Given its demonstrated efficacy against food spoilage bacteria and a well-understood mechanism of cell wall disruption, 3-carene is a strong candidate for use in natural preservative blends to extend the shelf-life of refrigerated meat and other food products.

References

- [1] Pastötter, D. L., et al. New bio-polyamides from terpenes: α-pinene and (+)-3-carene as valuable resources for lactam production. Green Chemistry (2020).

- [2] Hauenstein, O., et al. New Bio‐Polyamides from Terpenes: α‐Pinene and (+)‐3‐Carene as Valuable Resources for Lactam Production. Macromolecular Chemistry and Physics 221, 2000124 (2020).

- [3] Kuznetsov, D. N., et al. Catalytic condensation of 3-carene with formaldehyde. Catalysis Today 357, 198-208 (2020).

- [4] Klok, M., et al. Phytochemical composition, anti-inflammatory activity and cytotoxic effects of essential oils from three Pinus spp. Journal of Ethnopharmacology 224, 465-474 (2018).

- [5] Guimarães, A. G., et al. Therapeutic Applications of Terpenes on Inflammatory Diseases. Frontiers in Pharmacology 12, 732158 (2021).

- [6] Wang, C., et al. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens. Molecules 24, 3246 (2019).

- [7] Wang, C., et al. Unraveling the antibacterial mechanism of 3-carene against Pseudomonas fragi by integrated proteomics and metabolomics analyses and its application in pork. Food & Function 12, 11529-11541 (2021).

- [8] Górski, M., et al. Novel (+)-3-Carene Derivatives and Their Application in Asymmetric Synthesis. Molecules 25, 2907 (2020).

- [10] Schack, L., et al. Polyester synthesis based on 3-carene as renewable feedstock. Polymer Chemistry 12, 4974-4983 (2021).

Physical Description

Liquid

Colorless liquid with a sweet, turpentine-like odor; [CAMEO]

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS]

Solid

Colourless to light pale liquid; fruity aroma

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

169.00 to 174.00 °C. @ 705.00 mm Hg

175-178 °C

Heavy Atom Count

Density

0.860-0.868

0.86

LogP

4.38

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

13466-78-9

Metabolism Metabolites

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: ACTIVE

Dates

Explore Compound Types